9-(1-Phenylvinyl)-9,10-dihydroanthracene
Description
9-(1-Phenylvinyl)-9,10-dihydroanthracene is a tricyclic aromatic hydrocarbon derivative featuring a 9,10-dihydroanthracene core substituted with a 1-phenylvinyl group at the 9-position. The dihydroanthracene scaffold (C₁₄H₁₂) retains partial aromaticity, while the phenylvinyl substituent (C₈H₇) introduces steric bulk and extended π-conjugation.
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4g/mol |
IUPAC Name |
9-(1-phenylethenyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C22H18/c1-16(17-9-3-2-4-10-17)22-20-13-7-5-11-18(20)15-19-12-6-8-14-21(19)22/h2-14,22H,1,15H2 |
InChI Key |
YMWUDHPMXJREFT-UHFFFAOYSA-N |
SMILES |
C=C(C1C2=CC=CC=C2CC3=CC=CC=C13)C4=CC=CC=C4 |
Canonical SMILES |
C=C(C1C2=CC=CC=C2CC3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
9-(Aminomethyl)-9,10-dihydroanthracene (AMDA) and Derivatives
Structural Differences :
- AMDA substitutes the 9-position with an aminomethyl group (–CH₂NH₂), enabling hydrogen bonding and protonation at physiological pH .
Functional Properties :
- AMDA derivatives exhibit high affinity for serotonin receptors (e.g., 5-HT₂A, Kᵢ = 20 nM) due to their polar, flexible side chains .
- Binding Affinity Trends :
- The phenylvinyl substituent’s rigidity and bulk may preclude high receptor affinity but could enhance selectivity for non-polar binding pockets.
9,10-Bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene Derivatives
Structural Differences :
Functional Properties :
- Dithiolene derivatives undergo reversible oxidation/reduction (E₁/₂ = –0.5 V to +0.3 V vs. Ag/Ag⁺), making them suitable for host-guest chemistry .
- The phenylvinyl group’s electron-withdrawing or donating effects could modulate the dihydroanthracene core’s electrochemical behavior, though this requires experimental validation.
Ethanoanthracenes with Nitrovinyl Substituents
Structural Differences :
- Ethanoanthracenes (e.g., 9-(2-nitrovinyl)-9,10-dihydroanthracene) incorporate nitro groups that enhance reactivity toward Diels-Alder reactions .
- The phenylvinyl group may offer similar reactivity for cycloadditions but with distinct electronic effects.
Functional Properties :
Silylated Derivatives (e.g., 9-(Triethylsilyl)-9,10-dihydroanthracene)
Structural Differences :
Functional Properties :
Anthraquinone Derivatives
Structural Differences :
- Anthraquinones (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) feature oxidized 9,10-positions (C=O groups) .
- The dihydroanthracene core in the phenylvinyl derivative is more electron-rich, favoring aromatic interactions.
Functional Properties :
- Anthraquinones are electron-deficient, enabling applications in dyes and charge-transfer materials .
- The phenylvinyl derivative’s electron-rich core may enhance conductivity in organic semiconductors.
9,10-Diphenylanthracene
Structural Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
